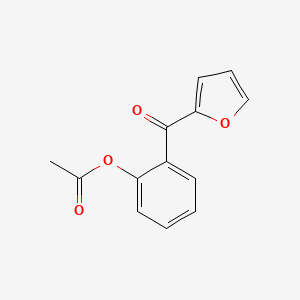

2-(2-Acetoxybenzoyl) furan

カタログ番号 B1325528

CAS番号:

898766-17-1

分子量: 230.22 g/mol

InChIキー: WQDATVXQSHKNRT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Acetoxybenzoyl) furan is an organic compound with a molecular weight of 230.22 g/mol . Its IUPAC name is 2-(2-furoyl)phenyl acetate .

Synthesis Analysis

The synthesis of 2-(2-Acetoxybenzoyl) furan involves a photocatalytic reaction of acceptor/acceptor diazoalkanes with terminal alkynes . Another method involves the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst .Molecular Structure Analysis

The linear formula of 2-(2-Acetoxybenzoyl) furan is C13H10O4 . The InChI code is 1S/C13H10O4/c1-9(14)17-11-6-3-2-5-10(11)13(15)12-7-4-8-16-12/h2-8H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2-Acetoxybenzoyl) furan include a molecular weight of 230.22 g/mol and a linear formula of C13H10O4 .科学的研究の応用

Synthesis and Chemical Properties

- Domino Synthesis of 2-Arylbenzo[b]furans : A method for synthesizing a wide range of 2-arylbenzo[b]furans, including derivatives similar to 2-(2-Acetoxybenzoyl) furan, was developed using copper(II)-catalyzed coupling. This process is notable for not requiring expensive palladium catalysts or phosphine ligands, and it tolerates various functional groups (Jaseer, Prasad, & Sekar, 2010).

- Copper(I)-Catalyzed Coupling for Synthesis : Another synthesis method for 2-arylbenzo[b]furans involves copper(I)-catalyzed coupling of o-iodophenols and aryl acetylenes. This technique is efficient for various derivatives and tolerates different functional groups, offering a palladium-free alternative (Bates, Saejueng, Murphy, & Venkataraman, 2002).

Biological and Medicinal Research

- Antifungal Effects of Derivatives : Derivatives of 2-(2-Acetoxybenzoyl) furan, specifically 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives, have shown potential antifungal effects against various fungi species, indicating the compound's relevance in antifungal research (Kaplancıklı et al., 2013).

- Synthesis for Cysteinyl Leukotriene Receptor Antagonism : Research into 3-acetoacetylaminobenzo[b]furan derivatives, which are structurally related to 2-(2-Acetoxybenzoyl) furan, has shown that these compounds exhibit moderate cysteinyl leukotriene receptor 2 antagonistic activity. This suggests a potential therapeutic application in conditions mediated by cysteinyl leukotrienes (Tsuji et al., 2003).

- Neuroprotective and Antineuroinflammatory Effects : Derivatives of 2-arylbenzo[b]furans have been studied for their neuroprotective and anti-inflammatory effects in vitro and in animal models, particularly in the context of Alzheimer's disease. This research suggests the potential of these compounds in developing treatments for neurodegenerative diseases (Chen et al., 2017).

Safety And Hazards

特性

IUPAC Name |

[2-(furan-2-carbonyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-9(14)17-11-6-3-2-5-10(11)13(15)12-7-4-8-16-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDATVXQSHKNRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642185 |

Source

|

| Record name | 2-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Acetoxybenzoyl) furan | |

CAS RN |

898766-17-1 |

Source

|

| Record name | [2-(Acetyloxy)phenyl]-2-furanylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

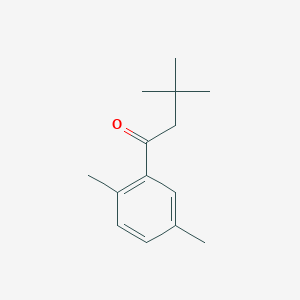

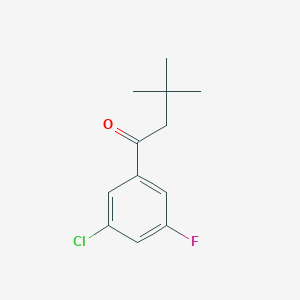

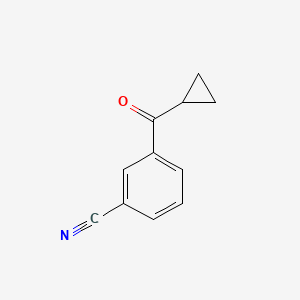

2',3,3,5'-Tetramethylbutyrophenone

898764-50-6

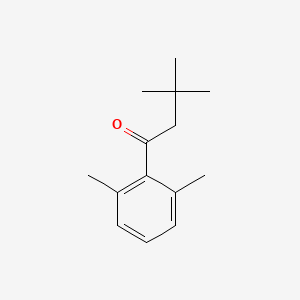

2',3,3,6'-Tetramethylbutyrophenone

898764-53-9

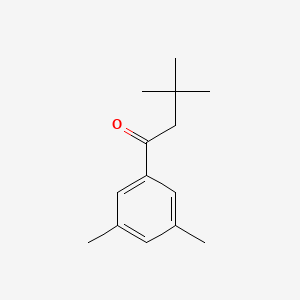

3,3,3',5'-Tetramethylbutyrophenone

898764-59-5

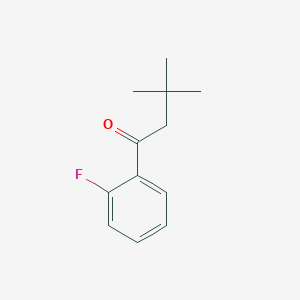

3,3-Dimethyl-2'-fluorobutyrophenone

898764-70-0